6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid derives its systematic name from the naphthalene core substituted with functional groups at specific positions. According to IUPAC rules, the numbering prioritizes the carboxylic acid group at position 2, followed by methoxy groups at positions 6 and 7, and a 4-methylphenyl substituent at position 4. The structural representation (Figure 1) highlights the planar naphthalene system, with methoxy (-OCH₃), carboxylic acid (-COOH), and 4-methylphenyl (-C₆H₄CH₃) groups occupying distinct positions.
The SMILES notation (CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)O)OC)OC) further specifies the connectivity of atoms, confirming the ortho- and para-substitution patterns.
Synonyms and Registry Numbers
This compound is recognized by multiple synonyms across chemical databases, including:
- 6,7-Dimethoxy-4-p-tolyl-naphthalene-2-carboxylic acid
- 2-Naphthalenecarboxylic acid, 6,7-dimethoxy-4-(4-methylphenyl)-
- 6,7-Dimethoxy-4-(p-tolyl)-2-naphthoic acid.
Its primary registry identifiers are:
| Identifier | Value |
|---|---|
| CAS Registry Number | 109933-59-7 |
| PubChem CID | Not explicitly listed in available sources |
The CAS number (109933-59-7) is consistently referenced in vendor catalogs and safety data sheets.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₁₈O₄ indicates 20 carbon, 18 hydrogen, and 4 oxygen atoms, yielding a molar mass of 322.35 g/mol . This aligns with the calculated mass based on atomic weights:
$$
\text{Molecular weight} = (12.01 \times 20) + (1.008 \times 18) + (16.00 \times 4) = 322.344 \, \text{g/mol}.
$$
Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.213 ± 0.06 g/cm³ |
| Boiling Point | 488.1 ± 45.0 °C |
| pKa | 4.18 ± 0.30 |
These values reflect the compound’s stability under standard conditions and its weakly acidic nature due to the carboxylic acid group.
Isomeric Considerations and Stereochemical Features
The compound lacks chiral centers, as all substituents are either symmetrically arranged or part of rigid aromatic systems. The naphthalene backbone ensures a planar geometry, while the 4-methylphenyl group introduces steric bulk without generating stereoisomers. Positional isomerism could arise if methoxy or methylphenyl groups occupy alternative sites on the naphthalene ring (e.g., 5,6-dimethoxy instead of 6,7-dimethoxy). However, no such isomers are reported in the literature for this specific substitution pattern.
The absence of double bonds or tetrahedral centers precludes geometric or enantiomeric forms. X-ray crystallography or NMR spectroscopy would be required to confirm the three-dimensional conformation, though existing data emphasize its structural rigidity.
Properties
IUPAC Name |
6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-4-6-13(7-5-12)16-9-15(20(21)22)8-14-10-18(23-2)19(24-3)11-17(14)16/h4-11H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRIGQKVUUJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which is then functionalized with methoxy groups at positions 6 and 7.
Substitution Reaction: The 4-methylphenyl group is introduced through a substitution reaction, often using a suitable halide derivative and a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has several significant applications across various domains:
Organic Synthesis
6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid serves as a valuable building block in organic synthesis. It is often utilized as a precursor for more complex molecules, facilitating the development of new compounds in medicinal chemistry.
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Investigations suggest that it may exhibit antimicrobial effects against certain pathogens.
- Anticancer Activity : Preliminary studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells by interacting with specific molecular targets involved in cancer progression .
Pharmaceutical Development
The compound is being explored for its therapeutic properties, particularly as a lead compound in drug discovery initiatives aimed at developing new anticancer agents or antimicrobial drugs .
Material Science
In industrial applications, it is used in the development of novel materials, including dyes and pigments, owing to its stable chemical structure and reactivity .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid can be contextualized against related naphthalene derivatives, focusing on substituent effects, synthesis pathways, and biological/environmental interactions.
Substituent-Driven Structural and Functional Differences
- Electron-Donating vs.
- Carboxylic Acid vs. Amide/Ester Derivatives : The -COOH group at position 2 improves solubility in polar solvents and enables salt formation, whereas amide/ester analogs (e.g., compounds in ) may exhibit better membrane permeability for drug delivery .
Biological Activity
6,7-Dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid (DMNCA) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₂₀H₁₈O₄
- Molecular Weight : 322.36 g/mol
- Melting Point : 250–251 °C
- CAS Number : 109933-59-7
- MDL Number : MFCD03212115
- Hazard Classification : Irritant
Biological Activity Overview
DMNCA has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that DMNCA exhibits significant antibacterial and antifungal properties. In vitro studies have shown its effectiveness against several pathogenic strains.
- Anticancer Potential : Preliminary studies suggest that DMNCA may have anticancer properties, although further research is needed to elucidate its mechanisms of action.
Antimicrobial Activity
A range of studies has explored the antimicrobial efficacy of DMNCA against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values reported in recent research.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 10 | |
| Pseudomonas aeruginosa | 25 |
These findings indicate that DMNCA may be particularly effective against Candida albicans, a common fungal pathogen, as well as several Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of DMNCA on various cancer cell lines. One notable study evaluated its impact on human breast cancer cells (MCF-7) and reported the following results:
- Cell Viability Reduction : DMNCA reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of exposure.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity, a key marker of apoptotic cell death.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A comprehensive study evaluated the antibacterial activity of DMNCA alongside other related compounds. The results indicated that DMNCA exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics, suggesting its potential as an alternative treatment option for antibiotic-resistant infections . -
Antifungal Efficacy Assessment :
Another research project focused on the antifungal properties of DMNCA. It demonstrated that the compound effectively inhibited the growth of Candida albicans in a dose-dependent manner, with significant inhibition observed at concentrations as low as 10 µg/mL . -
Cytotoxicity in Cancer Research :
A study published in a peer-reviewed journal highlighted the anticancer potential of DMNCA against MCF-7 cells. The authors reported that DMNCA not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Q & A
Q. What are the common synthetic routes for 6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Methoxy Group Introduction : Start with a dihydroxy precursor (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) and protect hydroxyl groups via methylation using dimethyl sulfate or methyl iodide under basic conditions .
- 4-Methylphenyl Attachment : Employ Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselective aryl group introduction at position 3. For example, react with 4-methylphenylboronic acid using a palladium catalyst .
- Carboxylic Acid Activation : Convert the carboxylic acid to an ester (e.g., methyl ester) during synthesis to prevent side reactions, followed by hydrolysis to regenerate the acid .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) for purity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm for OCH3), aromatic protons (δ ~6.5–8.5 ppm), and carboxylic acid (δ ~12–13 ppm, broad). Use DEPT-135 for carbon type identification .
- 2D Techniques (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between substituents .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in negative ion mode for the carboxylic acid).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acid, aromatic C-H bends) .
Q. How can solubility challenges be addressed in biological assays?
- Methodological Answer :
- Solubility Enhancement : Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80).
- Critical Micelle Concentration (CMC) : Add surfactants (e.g., Pluronic F-68) below CMC to avoid micelle formation, ensuring compound availability .
Advanced Research Questions
Q. How can regioselective challenges in methoxy group introduction be resolved?
- Methodological Answer :
- Directed Ortho Metalation : Use a directing group (e.g., carboxylic acid) to position methoxy groups at 6 and 7 via lithiation (LDA/THF, –78°C) followed by quenching with methylating agents .
- Enzymatic Methods : Adapt CYP199A2-mediated oxidation (as in dihydroxy analogs) , followed by methylation.
- Protection/Deprotection : Temporarily protect the carboxylic acid as an ester during methoxy introduction to avoid interference .
Q. What crystallographic strategies resolve ambiguities in substituent positioning?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/methanol). Use SHELXL for refinement, especially for disordered methoxy or aryl groups .
- Twinned Data Handling : Apply twin law matrices in SHELXL and validate with R1/Rfree metrics .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for bulky substituents .
Q. How to analyze contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Perform IC50/EC50 assays (e.g., MTT for cytotoxicity) in triplicate with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition Assays : Use purified target enzymes (e.g., kinases) and monitor activity via fluorogenic substrates or ADP-Glo™ kits.
- Metabolite Interference Check : Analyze compound stability (HPLC) in assay media to rule out degradation .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model the compound into protein active sites (e.g., COX-2 or β-lactamase) using PDB structures. Validate with MD simulations (AMBER) to assess binding stability .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide analog design .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in reported solubility values?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph.Eur. shake-flask method (saturate compound in buffer, quantify via UV-Vis at λmax) .
- Temperature Control : Ensure assays are conducted at 25°C ± 0.1°C using a thermostated bath.
- Particle Size Reduction : Micronize the compound (ball milling) to increase surface area and achieve equilibrium faster .
Q. Why do synthetic yields vary between labs?
- Methodological Answer :
- Catalyst Purity : Use Pd(PPh3)4 with ≤5% Pd content for coupling reactions. Pre-dry reagents (MgSO4) to avoid moisture .
- Reaction Monitoring : Track progress via TLC (UV254) or in-situ IR (disappearance of starting material peaks).
- Oxygen Sensitivity : Conduct air-sensitive steps (e.g., Grignard reactions) under argon using Schlenk lines .
Applications in Advanced Research
Q. How is this compound used in polymer chemistry?
- Methodological Answer :
- Monomer Functionalization : Incorporate as a rigid aromatic unit in polyesters or polyamides via condensation polymerization (e.g., with diols/diamines) .
- Coordination Polymers : Chelate metal ions (e.g., Cu²⁺) through the carboxylic acid group for MOF synthesis .
Q. What role does it play in fluorescent probe development?
- Methodological Answer :
- Fluorophore Design : Exploit naphthalene’s intrinsic fluorescence (λex ~290 nm, λem ~350 nm) for pH or ion sensors. Modify with azo or amide groups (see ) for Stokes shift tuning .
- Cell Imaging : Conjugate to targeting moieties (e.g., folate) and validate uptake via confocal microscopy (HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
